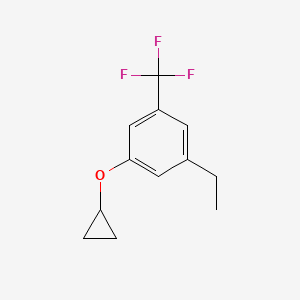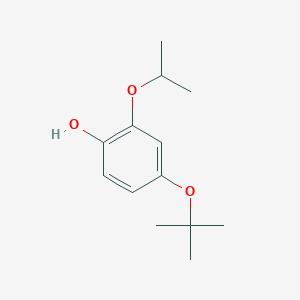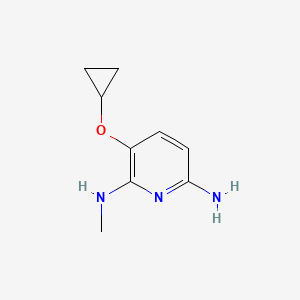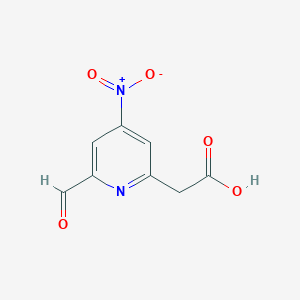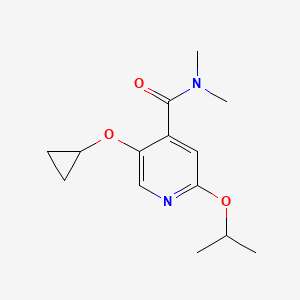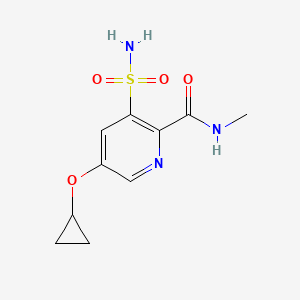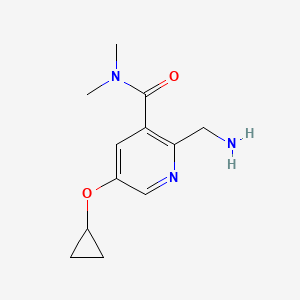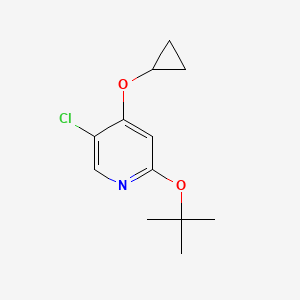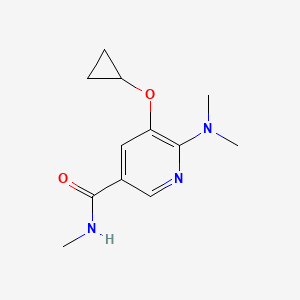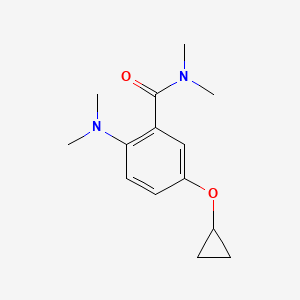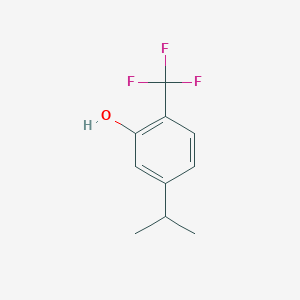
5-Acetyl-4-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-hydroxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of nicotinaldehyde and features both acetyl and hydroxyl functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the acylation of 4-hydroxynicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-4-hydroxynicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-acetyl-4-oxonicotinaldehyde.
Reduction: Formation of 5-acetyl-4-hydroxy-2-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetyl-4-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-hydroxynicotinaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-4-aminopyrimidines: These compounds share a similar acetyl group but differ in the presence of an amino group instead of a hydroxyl group.
5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: This compound features a thiazine ring instead of a pyridine ring.
Uniqueness
5-Acetyl-4-hydroxynicotinaldehyde is unique due to its specific combination of functional groups and its pyridine ring structure
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
5-acetyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-3-9-2-6(4-10)8(7)12/h2-4H,1H3,(H,9,12) |
Clé InChI |
FJXFBFVKXQBRQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C(C1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


